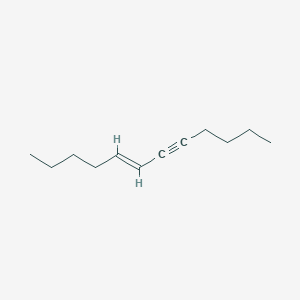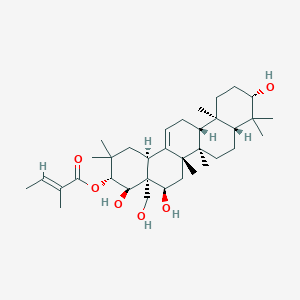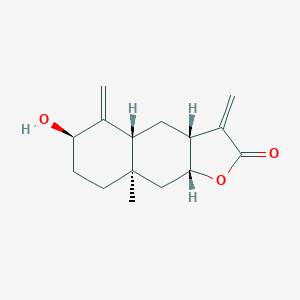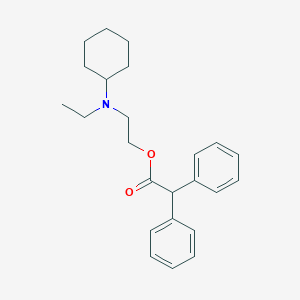
trans-5-Dodecen-7-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-5-Dodecen-7-yne is an organic compound with the molecular formula C12H20. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it a unique and versatile molecule in organic chemistry . The compound is also known by its IUPAC name, (E)-5-Dodecen-7-yne.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-Dodecen-7-yne can be achieved through various methods. One common approach involves the transmetalation of B-(E)-1-hexenylboronate ester with CuBr.SMe2 in the presence of bases such as potassium methoxide, sodium isopropoxide, and potassium tert-butoxide. This is followed by treatment with 1-bromo-1-hexyne in diethyl ether, yielding the desired product in varying yields depending on the base used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.
化学反応の分析
Types of Reactions
trans-5-Dodecen-7-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkenes or alkanes.
科学的研究の応用
trans-5-Dodecen-7-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It serves as an intermediate in the production of various chemicals and materials.
作用機序
The mechanism of action of trans-5-Dodecen-7-yne involves its interaction with molecular targets through its reactive double and triple bonds. These bonds can participate in various chemical reactions, leading to the formation of new compounds and intermediates. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological systems .
類似化合物との比較
Similar Compounds
5-Dodecen-7-yne (cis): This is the cis isomer of 5-Dodecen-7-yne, differing in the spatial arrangement of the double bond.
1-Dodecyne: A similar compound with a triple bond but lacking the double bond.
5-Dodecene: Contains a double bond but lacks the triple bond.
Uniqueness
trans-5-Dodecen-7-yne is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation .
特性
CAS番号 |
16336-82-6 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
(E)-dodec-5-en-7-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9+ |
InChIキー |
RAWCIZOYSXHPJN-PKNBQFBNSA-N |
SMILES |
CCCCC=CC#CCCCC |
異性体SMILES |
CCCC/C=C/C#CCCCC |
正規SMILES |
CCCCC=CC#CCCCC |
同義語 |
(E)-5-Dodecen-7-yne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















